Z/E-Guggulsterone

Descripción

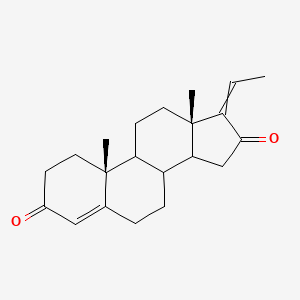

Structure

3D Structure

Propiedades

Fórmula molecular |

C21H28O2 |

|---|---|

Peso molecular |

312.4 g/mol |

Nombre IUPAC |

(10R,13S)-17-ethylidene-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthrene-3,16-dione |

InChI |

InChI=1S/C21H28O2/c1-4-16-19(23)12-18-15-6-5-13-11-14(22)7-9-20(13,2)17(15)8-10-21(16,18)3/h4,11,15,17-18H,5-10,12H2,1-3H3/t15?,17?,18?,20-,21+/m0/s1 |

Clave InChI |

WDXRGPWQVHZTQJ-BVEOMGIMSA-N |

SMILES isomérico |

CC=C1C(=O)CC2[C@@]1(CCC3C2CCC4=CC(=O)CC[C@]34C)C |

SMILES canónico |

CC=C1C(=O)CC2C1(CCC3C2CCC4=CC(=O)CCC34C)C |

Sinónimos |

(E)-guggulsterone (Z)-guggulsterone guggulsterone pregna-4,17-diene-3,16-dione pregna-4,17-diene-3,16-dione, (17E)-isomer pregna-4,17-diene-3,16-dione, (17Z)-isome |

Origen del producto |

United States |

Natural Occurrence and Isolation Methodologies

Botanical Source: Commiphora mukul (Commiphora wightii) and Oleo-Gum Resin

Z- and E-guggulsterone are naturally occurring phytosteroids derived from Commiphora mukul, a small, thorny tree belonging to the Burseraceae family. nih.govgoogle.com This plant is also recognized by its synonym, Commiphora wightii. nih.govmdpi.com It thrives in the arid regions of India, Bangladesh, and Pakistan. nih.govarkat-usa.org The pharmacologically significant part of the plant is the oleo-gum resin, commonly known as "guggul," which is an exudate produced when the bark of the stem and branches is injured. nih.gov

This resin is a complex mixture, traditionally harvested between November and June. nih.gov It is composed of a water-soluble gum fraction, an alcohol-soluble resin fraction, and a small percentage of essential oil. mdpi.combas.bg The key bioactive components, the Z and E isomers of guggulsterone (B1672438), are concentrated within the resin portion. google.comnih.gov The total guggulsterone content in the raw oleo-gum resin can vary, with studies reporting ranges from 0.50% to 2.36%. nih.govresearchgate.net Specifically, the concentration of E-guggulsterone has been noted to be between 0.01-0.33% and Z-guggulsterone between 0.1-2.27%. researchgate.net Another analysis found E- and Z-guggulsterone levels to be approximately 0.05% and 0.53%, respectively. bas.bg The ethyl acetate (B1210297) extract of the resin, known as guggulipid, is standardized to contain a higher concentration of these active compounds. nih.govdarwin-nutrition.fr

The composition of the oleo-gum resin is detailed in the table below:

| Component | Percentage |

| Resin | 30-60% |

| Gum | 30-60% |

| Essential Oil | 3-8% |

| Other (proteins, polysaccharides, etc.) | Varies |

Advanced Extraction and Separation Techniques from Natural Matrix

The isolation of guggulsterones from the complex matrix of the oleo-gum resin involves several advanced extraction and chromatographic techniques. The goal is to separate the lipid-soluble fraction containing the desired steroids from the water-soluble gums and other impurities.

Initial extraction is commonly performed using solvents that can effectively dissolve the resin portion. Ethyl acetate is a widely used solvent for this purpose, yielding an extract known as guggulipid. nih.govgoogle.comgoogle.com Other solvents like ethanol, methanol, hexane, and chloroform (B151607) have also been employed. google.comthieme-connect.comijfmr.com Studies have shown that ethyl acetate can provide a high extraction yield of guggulsterone, with one study reporting a yield of 0.35%. thieme-connect.com Microwave-assisted extraction (MAE) has been explored as a more rapid alternative to conventional methods, using ethyl acetate to extract the isomers. academicjournals.orgdergipark.org.tr

Following the initial extraction, further purification is necessary to isolate the guggulsterone isomers. Column chromatography is a principal technique used for this separation. google.comthieme-connect.comacademicjournals.org Silica (B1680970) gel is a common stationary phase, and various solvent systems are used as the mobile phase to elute the compounds. google.comgoogle.comacademicjournals.org

A typical purification process might involve the following steps:

Extraction of the oleo-gum resin with a suitable solvent like ethyl acetate. google.com

Concentration of the extract to yield a crude residue. google.com

Application of the residue to a silica gel column. google.comgoogle.com

Elution with a gradient of solvents, such as mixtures of petroleum ether and ethyl acetate, or toluene (B28343) and acetone (B3395972), to separate the fractions. google.comacademicjournals.org

The table below summarizes various extraction methods and their key parameters:

| Extraction Method | Solvent(s) | Key Findings |

| Soxhlet Extraction | Hexane, Ethyl acetate-chloroform | Yielded a lipid fraction containing Z & E guggulsterones. google.com |

| Cold Extraction | Ethyl acetate, Methanol, Acetone, Hexane | Successfully detected active E and Z guggulsterone compounds. ijfmr.com |

| Microwave-Assisted Extraction (MAE) | Ethyl acetate | Provides a faster extraction compared to conventional methods. academicjournals.org |

| Solvent Extraction | Ethyl acetate | Resulted in a guggulsterone yield of 0.35%. thieme-connect.com |

Isomer-Specific Isolation and Purification

The separation of the geometric isomers, Z-guggulsterone and E-guggulsterone, requires high-resolution chromatographic techniques due to their structural similarity. High-Performance Thin-Layer Chromatography (HPTLC) and High-Performance Liquid Chromatography (HPLC) are the primary methods for both the analytical quantification and preparative isolation of these isomers. thieme-connect.comresearchgate.netnih.gov

For HPTLC, silica gel 60F-254 plates are often used as the stationary phase. researchgate.netnih.gov A mobile phase consisting of a mixture of toluene and acetone (e.g., 9:1 or 9.3:0.7 v/v) has been shown to effectively separate the two isomers. researchgate.netnih.govresearchgate.net In HPLC, a reversed-phase C18 column is commonly used with a mobile phase such as acetonitrile (B52724) and water (e.g., 46:54 v/v) for successful separation. academicjournals.orgoup.com

Bioactivity-guided fractionation is another sophisticated approach where the fractions from the separation process are tested for biological activity to guide the isolation of the active compounds. arkat-usa.org This method has been used to isolate Z-guggulsterone, among other compounds, from the resin. arkat-usa.org Semi-preparative RP-HPLC can then be used for the final purification of the individual isomers. arkat-usa.org

The following table highlights the chromatographic conditions used for isomer-specific separation:

| Technique | Stationary Phase | Mobile Phase | Isomer Information |

| HPTLC | Silica gel 60F-254 | Toluene:Acetone (9.3:0.7, v/v) | Rf values: E-isomer ~0.52, Z-isomer ~0.67. nih.gov |

| HPTLC | Silica gel F254S | Toluene:Acetone (9:1, v/v) | Rf values: E-isomer ~0.18, Z-isomer ~0.23. researchgate.net |

| HPLC | C18 reversed-phase | Acetonitrile:Water (46:54, v/v) | Retention times: E-isomer ~8 min, Z-isomer ~11 min. oup.com |

| HPLC | Not specified | CH3CN/H2O (46:54, v/v) | Retention times: E-isomer ~11.94 min, Z-isomer ~16.89 min. academicjournals.org |

Chemical Synthesis and Derivatization Strategies

Total Synthesis Pathways of Z/E-Guggulsterone

The journey to synthesize this compound in the laboratory has been marked by several innovative routes, primarily starting from readily available steroid precursors. nih.gov The initial synthesis of isomeric guggulsterone (B1672438) was accomplished by Benn and Dodson, laying the groundwork for future refinements. nih.gov Their method, however, suffered from drawbacks such as low yields and extended reaction times. nih.gov

Over the years, chemists have devised more efficient and scalable methods. One notable approach involves a three-step process: the epoxidation of 16-dehydropregnenolone (B108158) acetate (B1210297) (16-DPA), followed by reduction of the resulting epoxide with hydrazine (B178648) hydrate, and finally, oxidation of the diol to yield a mixture of Z/E-guggulsterones. google.comgoogle.com This process has been shown to produce guggulsterones with high purity (>99% by HPLC). google.comgoogle.com

Another significant strategy begins with androsten-3,17-dione. nih.gov This pathway involves the protection of the A-ring enone system, a regioselective Wittig reaction to introduce the C-17 side chain, and subsequent C-16 oxidation to afford E-guggulsterone in good yields and with high stereoselectivity. nih.govsigmaaldrich.com

Precursor Compounds and Synthetic Intermediates

The selection of an appropriate starting material is pivotal to the success of guggulsterone synthesis. Several commercially available steroids have been employed as precursors, with 16-dehydropregnenolone acetate (16-DPA), androsten-3,17-dione (4-AD), and dehydroepiandrosterone (B1670201) (DHEA) being among the most common. nih.govresearchgate.net

Key Precursors and Intermediates:

| Precursor Compound | Key Intermediate(s) | Role in Synthesis |

| 16-Dehydropregnenolone acetate (16-DPA) | 16,17-epoxy-3-hydroxy-5-pregnen-20-one, 5,17(20)-pregnadiene-3,16-diol | 16-DPA is epoxidized and then reduced to form a key diol intermediate, which is subsequently oxidized to guggulsterone. google.comgoogle.com |

| Androsten-3,17-dione | Protected A-ring enone, C-17 alkylated steroid | Protection of the A-ring allows for regioselective alkylation at C-17 to build the characteristic side chain of guggulsterone. nih.gov |

| 16,17-epoxy-pregnenolone | cis-diol (5,17(20)-pregnadiene-3,16-diol) | Serves as a starting point for a two-step synthesis involving hydrazine reduction to a cis-diol, followed by Oppenauer oxidation. nih.govmdpi.com |

| Dehydroepiandrosterone (DHEA) | D-ring functionalized derivatives | Used as a precursor for synthesizing various guggulsterone derivatives through reactions like the Wittig reaction. nih.govresearchgate.net |

The synthesis often involves the formation of crucial intermediates. For instance, in the pathway starting from 16-DPA, the formation of the diastereomeric mixture of 5,17(20)-pregnadiene-3,16-diol is a critical step before the final oxidation. google.comgoogle.com Similarly, in a two-step synthesis from 16,17-epoxy-pregnenolone, the cis-diol is a key intermediate formed via hydrazine reduction. nih.govmdpi.com

Stereoselective and Regioselective Synthetic Approaches

Controlling the stereochemistry and regiochemistry of reactions is paramount in synthesizing the correct isomers of guggulsterone. Researchers have focused on developing methods that favor the formation of one isomer over the other.

A common synthetic sequence involves epoxidation, reduction, and oxidation. google.comgoogle.com The process starts with the epoxidation of 16-dehydropregnenolone acetate using hydrogen peroxide in the presence of a base. google.comgoogle.com This is followed by a Wolff-Kishner reduction of the epoxide using hydrazine hydrate, which leads to a diastereomeric mixture of diols. google.com The final step is an Oppenauer oxidation of the diol mixture, which yields the Z/E-guggulsterones. google.comgoogle.com The ratio of Z to E isomers in the final product can vary, with reported ranges from 10 to 0.1. google.com

In a different approach, a regioselective synthesis of E-guggulsterone was achieved from 16,17-epoxy-pregnenolone. nih.govmdpi.com This two-step process utilizes a hydrazine reduction to form a cis-diol with high stereoselectivity (91% yield), followed by an Oppenauer oxidation to produce E-guggulsterone. mdpi.com The purity of the hydrazine monohydrate and the reaction time were identified as critical factors for achieving high regioselectivity and yield. mdpi.com

Once E-guggulsterone is synthesized, it can be converted to the Z-isomer through various isomerization methods. nih.govresearchgate.net These methods include the use of heat, light (photochemical isomerization), and acid catalysis. nih.gov

Isomerization Conditions:

| Method | Conditions | Yield of Z-isomer |

| Heat | Refluxing in various solvents (e.g., Toluene (B28343), p-Xylene) | 5-35% nih.gov |

| Heat (Sealed Tube) | 140 °C | 55% nih.gov |

| Light (hν) | CH2Cl2, methylene (B1212753) blue (photosensitizer), 300 W-tungsten lamp, 12 h, 25 °C | 50% nih.gov |

| Acid Catalysis | Not specified in detail in the provided search results | Mentioned as a method nih.govresearchgate.net |

These techniques provide a means to access the Z-isomer from the more readily synthesized E-isomer, allowing for the production of both stereoisomers for further study.

Evaluation of Synthetic Efficiency and Purity

For example, an improved three-step process starting from 16-DPA reported a yield of 50-90% for Z/E-guggulsterones with a purity of over 99% as determined by High-Performance Liquid Chromatography (HPLC). google.comgoogle.com Another efficient, gram-scale synthesis of (E)-GS starting from androsten-3,17-dione also reported good yields and high stereoselectivity. nih.govnih.gov

Chromatographic techniques are essential for purifying the synthesized guggulsterone and for determining the isomeric purity. google.comijpsonline.com Normal-phase HPLC methods have been developed for the rapid quantification of guggulsterone isomeric purity. nih.gov Column chromatography using silica (B1680970) gel with various solvent systems (e.g., petroleum ether-ethyl acetate, toluene) is commonly used for purification. google.com

Sustainable and Green Chemistry Considerations in Synthesis

In recent years, there has been a growing emphasis on incorporating the principles of green and sustainable chemistry into the synthesis of guggulsterone. nih.govrsc.org This shift is driven by the need to develop more environmentally friendly processes that reduce waste, use less hazardous reagents, and are more energy-efficient. researchgate.netroyalsocietypublishing.org

The 12 principles of green chemistry, which include waste prevention, atom economy, and the use of safer solvents and catalysts, provide a framework for these efforts. royalsocietypublishing.org In the context of guggulsterone synthesis, this translates to exploring alternative reaction conditions, such as microwave-assisted extraction and the use of non-hazardous solvents like ionic liquids. nih.govroyalsocietypublishing.org The use of renewable precursors, such as plant-derived starting materials, is also a key aspect of green chemistry. royalsocietypublishing.org While specific green synthetic routes for guggulsterone are still an area of active research, the overarching goal is to make the production of this valuable compound more sustainable. nih.govrsc.org

Structural Modification and Analogue Development

Guggulsterone (GS), a phytosteroid from the oleo-gum resin of Commiphora wightii, exists as two main isomers, (E)-guggulsterone and (Z)-guggulsterone. nih.gov These molecules have garnered significant attention for their diverse biological activities. nih.govexplorationpub.com However, to enhance their therapeutic potential, stability, and target specificity, researchers have focused on structural modification and the development of novel analogues. nih.govexplorationpub.com The inherent chemical structure of steroids, with their specific four-ring core, makes them attractive lead compounds for medicinal chemists to synthesize a wide array of derivatives. nih.govresearchgate.net The modification of the guggulsterone skeleton is a key area of research aimed at developing new drug candidates with improved efficacy. nih.govrsc.org Various derivatives and analogues have demonstrated higher efficiency than the naturally occurring molecules, underscoring the importance of this synthetic approach. nih.gov

Design Principles for Novel Guggulsterone Derivatives

The development of novel guggulsterone derivatives is guided by several strategic design principles aimed at enhancing their biological activity and overcoming limitations of the parent compounds. A primary goal is to improve efficacy and selectivity for specific molecular targets. nih.govexplorationpub.com Guggulsterone is known to interact with multiple nuclear receptors, and its derivatives are often designed to achieve more specific binding. explorationpub.comacs.org

Key design strategies often involve:

Improving Target Affinity and Selectivity : Modifications are aimed at enhancing the binding affinity to specific biological targets, such as the farnesoid X receptor (FXR), to modulate their activity more effectively. explorationpub.comacs.org For instance, while natural guggulsterone is an antagonist for FXR, derivatives are designed to refine this interaction. acs.orgoup.com

Enhancing Bioavailability : The low water solubility and bioavailability of guggulsterone can hinder its therapeutic application. herbmedpharmacol.com Derivative design can incorporate moieties that improve these pharmacokinetic properties.

Structure-Activity Relationship (SAR) Studies : The synthesis of a library of analogues allows for the systematic exploration of how specific structural changes affect biological activity. This helps in identifying key pharmacophores and refining the molecular structure for optimal performance. nih.gov For example, research has focused on modifying the (E)-isomer because it is generally less biologically active than the (Z)-form, aiming to improve its efficacy. nih.gov

Introduction of Heterocyclic Moieties : A common strategy in steroid chemistry is the introduction of heterocyclic rings, such as oxadiazoles (B1248032) or triazoles, to the steroid nucleus. nih.gov This can lead to novel compounds with significantly altered and often improved pharmacological profiles.

Synthesis of Chemically Modified Analogues for Research

The synthesis of chemically modified guggulsterone analogues is a vibrant area of research, yielding compounds with enhanced or novel biological activities. nih.gov These synthetic efforts provide essential tools for probing biological pathways and serve as potential leads for new drug development. nih.govresearchgate.net

One notable approach involves the creation of triazole-guggulsterone hybrids. Researchers have modified the C-16 ketone group of the (E)-isomer by introducing various alkyl and phenyl functional groups linked to a triazole moiety. nih.gov This was achieved through a copper(II)-catalyzed [3 + 2] click reaction. nih.gov The resulting derivatives were evaluated for their biological effects, with some showing significant protective properties for kidney cells. nih.gov For instance, a derivative with a 4-fluorophenyl group (28c) showed potency similar to the parent compound, while another derivative (28b) was found to be more potent than (Z)-GS and inhibited the MAPK signaling pathway, which is involved in apoptosis. nih.gov

In another study, a series of guggulsterone derivatives (GSDs) were synthesized and evaluated for their cytotoxic activity against human pancreatic cancer cells (PANC-1), particularly under nutrient-deprived conditions. researchgate.netnih.gov Among the synthesized compounds, GSD-1 and GSD-7 demonstrated potent cytotoxicity. nih.gov GSD-11, from a larger library of 14 derivatives, showed the most potent activity against PANC-1 cells and was found to inhibit the Akt/mTOR signaling pathway. researchgate.net These findings highlight the potential of synthetic guggulsterone analogues as anticancer agents. researchgate.netnih.gov

| Derivative | Modification Detail | Key Research Finding | Reference |

|---|---|---|---|

| Triazole-guggulsterone hybrid (28b) | Modification at C-16 of (E)-isomer with a triazole moiety. | More potent than (Z)-GS; inhibited the MAPK signaling pathway. | nih.gov |

| Triazole-guggulsterone hybrid (28c) | Modification at C-16 of (E)-isomer with a 4-fluorophenyl triazole moiety. | Showed similar potency to the parent compound. | nih.gov |

| GSD-1 | Synthetic derivative. | Showed potent cytotoxicity against PANC-1 cancer cells (PC50 value of 1.6 μM). | nih.gov |

| GSD-7 | Synthetic derivative. | Demonstrated potent cytotoxicity against PANC-1 cancer cells (PC50 value of 3.2 μM). | nih.gov |

| GSD-11 | Synthetic derivative. | Most potent activity against PANC-1 cells (PC50 value of 0.72 μM); inhibited Akt/mTOR pathway. | researchgate.net |

Targeted Chemical Group Modifications (e.g., 'A' and 'D' Ring)

Specific modifications of the 'A' and 'D' rings of the guggulsterone steroid nucleus are a key strategy for developing new analogues with improved properties. nih.gov The tetracyclic core of guggulsterone, consisting of three six-membered rings (A, B, C) and one five-membered cyclopentane (B165970) ring (D), provides multiple sites for chemical alteration. nih.gov

Researchers have developed methods for modifying both the A- and D-rings. nih.gov For example, Kohyama and co-workers designed a synthetic route that allows for modifications at these specific locations. nih.gov Their work included the synthesis of an enone-deficient derivative, which involved a Wittig reaction followed by a selective Oppenauer reaction to produce a mixture of (Z) and (E) isomers. nih.gov

The development of steroidal molecules containing a heterocyclic linkage that is either annulated or spiro-coupled to the A and D rings has been a focus of several research groups. nih.gov These modifications can significantly impact the molecule's interaction with biological targets. For instance, creating hybrid molecules, such as androstene-oxadiazole hybrids, represents a green catalytic approach to diversifying the steroidal scaffold and potentially discovering new therapeutic agents. nih.gov Such targeted modifications are crucial for fine-tuning the pharmacological profile of guggulsterone and its derivatives.

Biosynthesis of Guggulsterone in Commiphora Wightii

Elucidation of Biosynthetic Pathways

The precise biosynthetic pathway of guggulsterones in Commiphora wightii is still under investigation. However, it is widely accepted that their synthesis follows the isoprenoid pathway, which is responsible for the production of a vast array of secondary metabolites in plants. The initial steps involve the formation of isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP), through either the mevalonate (B85504) (MVA) or the methylerythritol phosphate (B84403) (MEP) pathway.

These five-carbon units are sequentially condensed to form geranyl pyrophosphate (GPP, C10), farnesyl pyrophosphate (FPP, C15), and geranylgeranyl pyrophosphate (GGPP, C20). For steroid biosynthesis, two molecules of FPP are joined to form squalene (B77637) (C30), which then undergoes cyclization to form the fundamental steroid skeleton. A series of subsequent enzymatic reactions, including hydroxylations, oxidations, and isomerizations, are believed to ultimately yield the Z and E isomers of guggulsterone (B1672438). While the complete sequence of these late-stage modifications is not yet fully elucidated, the identification of key enzymes is a critical area of ongoing research. nih.gov

Genetic and Genomic Underpinnings of Guggulsterone Production

The advent of genomic and transcriptomic technologies has provided significant insights into the genetic basis of guggulsterone biosynthesis. The sequencing of the Commiphora wightii draft genome, with a size of approximately 1.03 GB, has been a major milestone. mdpi.comresearchgate.net This has enabled the prediction of key genes involved in the phytosterol biosynthesis pathway. nih.gov

Analysis of the draft genome has identified numerous genes homologous to those known to be involved in steroid biosynthesis in other plants. researchgate.net These include genes encoding enzymes such as 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR), farnesyl pyrophosphate synthase (FPPS), squalene synthase (SQS), and various cytochrome P450 monooxygenases (CYPs) and 2-oxoglutarate-dependent dioxygenases (2-ODDs) that are likely responsible for the later, more specific steps in guggulsterone formation.

Modulation of Biosynthesis in Plant Systems

Researchers have explored various strategies to enhance the production of guggulsterone, both in whole plants and in controlled laboratory settings. These approaches aim to manipulate the plant's natural biosynthetic machinery to increase the yield of these valuable compounds.

Influence of Elicitors on Guggulsterone Production (e.g., Salicylic (B10762653) Acid)

Elicitors are compounds that can trigger defense responses in plants, often leading to an increased production of secondary metabolites. Salicylic acid (SA), a well-known plant hormone and elicitor, has been shown to significantly enhance the production of guggulsterone Z in Commiphora wightii. romanpub.comacgpublishing.com Studies have demonstrated that applying salicylic acid to suspension cultures of C. wightii can lead to a notable increase in guggulsterone Z content. romanpub.comacgpublishing.com The optimal concentration for this effect has been identified as 100 µM. romanpub.comacgpublishing.com The mechanism is thought to involve the induction of genes related to secondary metabolite biosynthesis. romanpub.com This suggests that salicylic acid treatment could be a viable strategy for boosting guggulsterone production in controlled environments. acgpublishing.com Other elicitors, such as fungal elicitors, have also been investigated and shown to stimulate guggulsterone accumulation in cell cultures. researchgate.net

Biosynthesis in in vitro Plant Cell and Callus Cultures

In vitro culture techniques offer a promising alternative for producing guggulsterone without relying on the destructive harvesting of wild plants. rjpbcs.com Callus cultures, which are masses of undifferentiated plant cells, can be induced from various plant parts (explants) like nodal segments, leaves, and embryos on a nutrient medium supplemented with plant growth regulators. rjpbcs.comresearchgate.net

Research has successfully demonstrated the biosynthesis of guggulsterone in callus cultures of C. wightii. rjpbcs.comresearchgate.net The composition of the culture medium, particularly the types and concentrations of plant hormones like 2,4-Dichlorophenoxyacetic acid (2,4-D) and Kinetin (Kn), significantly influences callus growth and guggulsterone production. rjpbcs.com For instance, one study found the highest guggulsterone content (0.062%) in callus grown on a medium containing 5.0 mg/l of 2,4-D and 0.5 mg/l of kinetin. rjpbcs.com Furthermore, somatic embryonic cultures have been shown to produce guggulsterone at levels several times higher than undifferentiated callus cultures, indicating that some degree of tissue differentiation may be beneficial for biosynthesis. niscpr.res.in

Table 1: Guggulsterone Production in Commiphora wightii Callus Cultures

| Explant Source | Medium Supplement | Guggulsterone Content (%) | Reference |

|---|---|---|---|

| Nodal Segments | MS + 2,4-D (5.0 mg/l) + Kn (0.5 mg/l) | 0.062 | rjpbcs.com |

| Nodal Segments | MS + 2,4-D (3 mg/l) | 0.056 | rjpbcs.com |

| Nodal Segments | MS + Kn (5 mg/l) | 0.033 | rjpbcs.com |

Environmental and Geographical Factors Affecting Isomer Ratios

The concentration and the ratio of Z and E-guggulsterone isomers in the oleo-gum resin of Commiphora wightii are not constant and can be significantly influenced by environmental and geographical factors. chemijournal.comnih.gov Studies have shown a wide disparity in the levels of these isomers in plants collected from different locations. nih.gov

For example, a study analyzing samples from the Indian states of Rajasthan, Haryana, and Gujarat found that the highest concentrations of both E and Z isomers were in Rajasthan, which is characterized by more arid and adverse climatic conditions. nih.gov Within Rajasthan, the highest levels of E-guggulsterone were found in samples from Devikot (Jaisalmer), while the highest Z-guggulsterone levels were in samples from Palana (Bikaner), both located in hyper-arid regions. nih.gov Conversely, the lowest concentrations were found in a region with higher humidity. nih.gov This suggests that environmental stress, such as water deficiency, may play a role in stimulating guggulsterone production. nih.gov Seasonal variations have also been reported, with higher guggulsterone content observed during the summer months. researchgate.net A statistically significant positive correlation between genetic and geographic distance has also been noted. mdpi.com

Table 2: Variation in Guggulsterone Content in Commiphora wightii from Different Geographical Locations in India

| Location (State) | Agro-Climatic Region | E-Guggulsterone (µg/g) | Z-Guggulsterone (µg/g) | Reference |

|---|---|---|---|---|

| Devikot, Jaisalmer (Rajasthan) | Hyper-arid | 487.45 | - | nih.gov |

| Palana, Bikaner (Rajasthan) | Hyper-arid | - | 487.68 | nih.gov |

| Banswara (Rajasthan) | Humid | 118.35 | 111.74 | nih.gov |

| Mangliawas, Ajmer (Rajasthan) | Rocky arid | Highest (2.76% total) | Highest (2.76% total) | chemijournal.com |

| Pratapgarh (Rajasthan) | - | Lowest (0.61% total) | Lowest (0.61% total) | chemijournal.com |

| Morena (Madhya Pradesh) | - | High (0.88%-2.17% total) | High (0.88%-2.17% total) | phcog.com |

| Jaipur (Rajasthan) | - | Low (0.56%-0.89% total) | Low (0.56%-0.89% total) | phcog.com |

Molecular and Cellular Mechanisms of Action Pre Clinical and in Vitro Investigations

Interaction with Nuclear Receptors

Z/E-Guggulsterone has been identified as a modulator of several nuclear receptors, which are key transcription factors regulating a multitude of physiological processes. Its interactions with these receptors are complex and often context-dependent, leading to a range of cellular responses.

Guggulsterone (B1672438) is widely recognized as a farnesoid X receptor (FXR) antagonist. researchgate.netnih.gov FXR, a member of the nuclear receptor superfamily, plays a crucial role in bile acid, lipid, and glucose homeostasis. sigmaaldrich.comahajournals.org The antagonistic activity of guggulsterone on FXR has been a central focus of research into its molecular mechanisms.

Studies have demonstrated that Z- and E-guggulsterone can directly bind to the ligand-binding domain (LBD) of FXR. scispace.com This binding interferes with the recruitment of coactivator proteins, which are essential for the transcriptional activation of FXR target genes. oup.comnih.gov Biochemical assays have shown that guggulsterone competes with FXR agonists, such as chenodeoxycholic acid (CDCA) and the synthetic agonist GW4064, thereby displacing coactivator peptides from the agonist-bound receptor. scispace.comoup.comnih.gov

The inhibitory concentration (IC₅₀) of Z-guggulsterone for the displacement of a coactivator peptide from agonist-bound FXR has been reported to be in the range of 100 nM to 1 µM in biochemical assays. scispace.comoup.com This action is a key mechanism of its FXR antagonism, as it prevents the formation of a transcriptionally active complex. nih.gov However, it has been noted that guggulsterone does not promote the release of corepressor proteins from the unliganded receptor. nih.gov

Some research indicates that while guggulsterone acts as an FXR antagonist in coactivator association assays, its effects on FXR target gene expression can be more complex, suggesting it may function as a selective bile acid receptor modulator (SBARM). researchgate.netsigmaaldrich.com

| Compound | Receptor | Action | IC₅₀ (Coactivator Displacement) | Reference |

|---|---|---|---|---|

| Z-Guggulsterone | FXR | Antagonist | ~100 nM - 1 µM | scispace.comoup.com |

| E-Guggulsterone | FXR | Antagonist | Data not shown, but active | scispace.com |

The antagonism of FXR by guggulsterone leads to the modulation of various target genes involved in lipid and bile acid metabolism. In transient transfection assays, Z-guggulsterone has been shown to inhibit the activation of FXR by CDCA. sigmaaldrich.com For instance, in the presence of 100 µM CDCA, 10 µM of Z-guggulsterone can decrease FXR transactivation by nearly 50%, with 100 µM Z-guggulsterone resulting in approximately 90% inhibition. sigmaaldrich.com

Guggulsterone has been shown to down-regulate the expression of several FXR target genes. nih.gov One such target is the small heterodimer partner (SHP), a key regulator of bile acid synthesis. sigmaaldrich.com Guggulsterone has been observed to inhibit the induction of the SHP promoter by bile acids. sigmaaldrich.com

However, the effect of guggulsterone on all FXR target genes is not uniform. While it acts as an antagonist for some genes, it can enhance the expression of others, such as the bile salt export pump (BSEP). researchgate.netsigmaaldrich.com In HepG2 cells, guggulsterone, in the presence of an FXR agonist, enhanced endogenous BSEP expression by up to 400-500% more than the agonist alone. sigmaaldrich.com This selective modulation of FXR target genes has led to the proposal that guggulsterone acts as a selective bile acid receptor modulator (SBARM). researchgate.netsigmaaldrich.com

The farnesoid X receptor is also known as the bile acid receptor (BAR). oup.com Z-guggulsterone has been identified as a potent and efficacious BAR antagonist in cell-based assays. oup.com It effectively displaces coactivator peptides from agonist-bound BAR but is unable to release corepressor molecules from the unliganded receptor. oup.com

In terms of selectivity, while Z-guggulsterone shows potent antagonism towards BAR at lower concentrations, it can weakly antagonize other nuclear receptors at higher concentrations (10-50 µM). oup.com These receptors include the liver X receptors (LXRs) and peroxisome proliferator-activated receptors (PPARs). oup.com However, the antagonism of BAR is observed at much lower concentrations, indicating a clear selectivity for this receptor. scispace.comoup.com Guggulsterone does not appear to activate or inhibit the transactivation of several other receptors involved in lipid metabolism, such as LXRα, PPARα, and retinoid X receptor α (RXRα), at typical concentrations. sigmaaldrich.com

In contrast to its antagonistic effects on FXR, Z-guggulsterone has been shown to be a selective agonist of the steroid and xenobiotic receptor (SXR), also known as the pregnane (B1235032) X receptor (PXR). scispace.comoup.comoup.com In cell-based assays, Z-guggulsterone was found to activate SXR. scispace.comoup.comoup.com This activation of SXR/PXR can induce the expression of genes involved in the metabolism of xenobiotics, such as cytochrome P450 3A4 (CYP3A4). scispace.comnih.gov

Detailed dose-response experiments have shown that Z-guggulsterone activates human and mouse PXR with EC₅₀ values of 2.4 µM and 1.4 µM, respectively. nih.gov This interaction with SXR/PXR suggests a broader role for guggulsterone in metabolic regulation beyond its effects on FXR. It is noteworthy that some studies have found that while both E- and Z-guggulsterone are PXR agonists, they can also act as antagonists for other steroid receptors like the mineralocorticoid, glucocorticoid, and androgen receptors. psu.eduresearchgate.net

Farnesoid X Receptor (FXR) Antagonism

Modulation of Intracellular Signaling Pathways

Beyond its direct interactions with nuclear receptors, this compound influences a variety of intracellular signaling pathways that are critical for cellular processes such as proliferation, inflammation, and apoptosis.

Research has shown that guggulsterone can suppress several cancer signaling pathways, including the NF-κB, ERK/MAPK, AKT/STAT, and PI3K/Akt pathways. explorationpub.comresearchgate.netd-nb.info It has been demonstrated to modulate the expression of numerous signaling molecules. explorationpub.com

In the context of inflammation, guggulsterone has been shown to suppress the nuclear factor-kappa B (NF-κB) signaling pathway. arvojournals.orgphysiology.org This is a key mechanism for its anti-inflammatory effects. arvojournals.org Furthermore, various studies have highlighted guggulsterone's impact on the mitogen-activated protein kinase (MAPK) signaling pathway, which includes ERK, JNK, and p38. arvojournals.org In orbital fibroblasts from patients with Graves' orbitopathy, guggulsterone significantly suppressed the phosphorylation of ERK, JNK, and p38. arvojournals.org

Guggulsterone is also known to induce reactive oxygen species (ROS)-dependent apoptosis in cancer cells through the modulation of JNK. explorationpub.com Additionally, it has been found to be involved in the regulation of autophagy. explorationpub.com The compound has also been shown to suppress M1 macrophage polarization while inducing the M2 phenotype, partly through the IL-10 mediated by the TLR4 signaling pathway. physiology.org

| Signaling Pathway | Effect of Guggulsterone | Key Modulated Molecules | Cellular Outcome | Reference |

|---|---|---|---|---|

| NF-κB | Suppression | NF-κB p65 | Anti-inflammatory | arvojournals.orgphysiology.org |

| MAPK/ERK | Suppression of phosphorylation | ERK | Modulation of cell proliferation/inflammation | arvojournals.org |

| MAPK/JNK | Suppression of phosphorylation/Modulation | JNK | Apoptosis, Modulation of inflammation | explorationpub.comarvojournals.org |

| MAPK/p38 | Suppression of phosphorylation | p38 | Modulation of inflammation | arvojournals.org |

| PI3K/Akt | Suppression | Akt | Inhibition of cell survival | researchgate.netd-nb.info |

| JAK/STAT | Suppression | STAT | Inhibition of cell proliferation | d-nb.info |

PI3K/AKT Pathway Regulation

Guggulsterone has been shown to interfere with the Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway, a critical cascade involved in cell survival, proliferation, and growth. researchgate.net Investigations have revealed that guggulsterone can inhibit the kinase activity of AKT and its downstream targets. d-nb.info This inhibition disrupts the normal functioning of the pathway, which is often constitutively activated in various cancer cells. researchgate.net For instance, Z-guggulsterone has been observed to inactivate Akt, contributing to its anti-angiogenic effects. aacrjournals.orgresearchgate.net Ectopic expression of a constitutively active form of Akt has been shown to protect cells from the inhibitory effects of z-guggulsterone on cell migration, highlighting the importance of Akt inactivation in the compound's mechanism of action. aacrjournals.org Furthermore, the anti-cancer effects of guggulsterone are partly attributed to the inhibition of Akt activity, leading to the downregulation of anti-apoptotic proteins and the induction of apoptosis. researchgate.netd-nb.info In non-small cell lung cancer (NSCLC) cells, Z-guggulsterone treatment has been found to activate the Akt signaling pathway, which partially mediates the upregulation of PD-L1. researchgate.net This suggests a complex and context-dependent regulation of the PI3K/AKT pathway by guggulsterone.

JAK/STAT Pathway Interference

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is another crucial signaling cascade that guggulsterone targets. This pathway plays a significant role in cytokine signaling, cell proliferation, and immune responses. researchgate.net Guggulsterone has been found to suppress the constitutive and interleukin-6 (IL-6)-induced activation of STAT3. mdpi.com This inhibition is mediated, at least in part, through the activation of the protein tyrosine phosphatase SHP-1, which dephosphorylates and inactivates STAT3. medicinacomplementar.com.br The suppression of the JAK/STAT pathway by guggulsterone has been implicated in its cytoprotective effects. medicinacomplementar.com.br In multiple myeloma cells, the inhibition of JAK or STAT3 activity has been linked to the downregulation of High Mobility Group Box 1 (HMGB1), suggesting a connection between guggulsterone, STAT3, and HMGB1. mdpi.com The interference with the JAK/STAT pathway contributes to the anti-proliferative and anti-inflammatory properties of guggulsterone. researchgate.netd-nb.info

NF-κB Signaling Inhibition

A primary and extensively studied mechanism of guggulsterone is its potent inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. researchgate.netnih.govnih.gov NF-κB is a key transcription factor that regulates the expression of numerous genes involved in inflammation, cell survival, and proliferation. d-nb.infonih.gov Guggulsterone has been shown to suppress NF-κB activation induced by a variety of stimuli, including tumor necrosis factor (TNF), phorbol (B1677699) esters, and hydrogen peroxide. nih.gov This inhibition is not cell-type-specific and has been observed in various cancer and epithelial cells. nih.govarvojournals.org

IκB-α Degradation and Nuclear Translocation

Guggulsterone's inhibition of the NF-κB pathway occurs upstream of NF-κB nuclear translocation. It blocks the phosphorylation and subsequent degradation of the inhibitory subunit IκB-α. nih.govoup.com This is achieved through the inhibition of the IκB kinase (IKK) complex. nih.govaacrjournals.org By preventing IκB-α degradation, guggulsterone ensures that NF-κB remains sequestered in the cytoplasm, thereby inhibiting its translocation to the nucleus. nih.govoup.comnih.gov Specifically, the cis-isomer of guggulsterone has been identified as a specific inhibitor of the IKK/NF-κB pathway, effectively blocking TPA-stimulated phosphorylation of IKKαβ and IκBα, and the nuclear translocation of the p65/p50 subunits of NF-κB. spandidos-publications.com

Suppression of NF-κB Regulated Gene Products

By inhibiting NF-κB activation, guggulsterone consequently suppresses the expression of a wide array of NF-κB-regulated gene products. nih.gov These include proteins involved in anti-apoptosis (e.g., IAP1, xIAP, Bfl-1/A1, Bcl-2, cFLIP, and survivin), proliferation (e.g., cyclin D1 and c-Myc), and metastasis and angiogenesis (e.g., MMP-9, COX-2, and VEGF). nih.govnih.gov The downregulation of these gene products is a key contributor to the anti-inflammatory, anti-proliferative, and pro-apoptotic effects of guggulsterone. nih.gov For example, the inhibition of COX-2 expression by guggulsterone is a direct result of the suppression of NF-κB activation. oup.com

ERK/MAPK Pathway Modulation

Guggulsterone also modulates the Extracellular signal-regulated kinase (ERK)/Mitogen-activated protein kinase (MAPK) pathway, another critical signaling cascade involved in cell proliferation, differentiation, and survival. nih.gov In some contexts, the trans-isomer of guggulsterone has been shown to specifically inhibit the MAPK/AP-1 pathway. spandidos-publications.com Topical application of guggulsterone has been found to inhibit the phosphorylation of MAPKs. nih.gov In non-small cell lung cancer cells, Z-guggulsterone treatment activates the Erk1/2 signaling pathway, which contributes to the upregulation of PD-L1. researchgate.net However, in other models, guggulsterone has been shown to suppress the ERK pathway, which is known to promote cell survival and tumorigenesis. arvojournals.orgnih.gov This suggests that the modulation of the ERK/MAPK pathway by guggulsterone can be context-dependent.

CHOP Pathway Involvement

The C/EBP homologous protein (CHOP) pathway, which is involved in endoplasmic reticulum (ER) stress-induced apoptosis, is also influenced by guggulsterone. d-nb.info Studies have shown that guggulsterone can induce the expression of CHOP. thegoodscentscompany.com This induction is linked to the generation of reactive oxygen species (ROS) and subsequent ER stress. The upregulation of CHOP plays a role in sensitizing cancer cells to TRAIL-induced apoptosis through the upregulation of death receptor 5 (DR5). thegoodscentscompany.com This indicates that the pro-apoptotic effects of guggulsterone are, in part, mediated through the activation of the CHOP pathway. d-nb.infocolab.ws

Interactive Data Tables

Table 1: Guggulsterone's Effect on PI3K/AKT Pathway

| Finding | Model System | Key Molecule(s) | Observed Effect | Reference |

|---|---|---|---|---|

| Inhibition of AKT kinase activity | In vitro | AKT | Inhibition | d-nb.info |

| Inactivation of Akt | In vitro (DU145 cells) | Akt | Inactivation | aacrjournals.orgresearchgate.net |

| Activation of Akt signaling | Non-small cell lung cancer cells | Akt | Activation | researchgate.net |

Table 2: Guggulsterone's Effect on JAK/STAT Pathway

| Finding | Model System | Key Molecule(s) | Observed Effect | Reference |

|---|---|---|---|---|

| Suppression of STAT3 activation | In vitro | STAT3 | Suppression | mdpi.com |

| Activation of SHP-1 | In vitro | SHP-1 | Activation | medicinacomplementar.com.br |

Table 3: Guggulsterone's Effect on NF-κB Signaling

| Finding | Model System | Key Molecule(s) | Observed Effect | Reference |

|---|---|---|---|---|

| Inhibition of IκB-α phosphorylation and degradation | Various cell lines | IκB-α, IKK | Inhibition | nih.govoup.comaacrjournals.org |

| Inhibition of NF-κB nuclear translocation | MCF-7 cells, Microglia | p65/p50 | Inhibition | nih.govspandidos-publications.com |

Table 4: Guggulsterone's Effect on ERK/MAPK and CHOP Pathways | Finding | Pathway | Model System | Key Molecule(s) | Observed Effect | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Inhibition of MAPK phosphorylation | SENCAR mouse skin | MAPKs | Inhibition | nih.gov | | Activation of Erk1/2 signaling | Non-small cell lung cancer cells | Erk1/2 | Activation | researchgate.net | | Induction of CHOP expression | Hepatoma cells | CHOP, DR5 | Induction | thegoodscentscompany.com |

BDNF/CREB Signaling Augmentation

Z-guggulsterone has demonstrated the ability to modulate key signaling pathways in the brain associated with neuroprotection and cognitive function. Specifically, it has been shown to enhance the Brain-Derived Neurotrophic Factor (BDNF) signaling pathway. researchgate.netnih.govnih.gov BDNF is a critical protein that supports the survival of existing neurons and encourages the growth and differentiation of new neurons and synapses. researchgate.net

In preclinical models of memory impairment, Z-guggulsterone administration has been found to reverse decreases in BDNF protein expression in both the hippocampus and cortex. researchgate.net This effect is linked to the phosphorylation and activation of cAMP response element-binding protein (CREB), a transcription factor that plays a crucial role in neuronal plasticity, learning, and memory. researchgate.netnih.gov The activation of the CREB-BDNF signaling cascade is a key mechanism underlying the memory-enhancing effects of Z-guggulsterone. researchgate.netnih.gov Furthermore, studies have shown that Z-guggulsterone can prevent reductions in the phosphorylation levels of other important kinases in this pathway, such as extracellular signal-regulated kinase 1/2 (ERK1/2) and protein kinase B (Akt), further supporting its role in promoting neuronal health and function. researchgate.netnih.gov The antidepressant-like effects of Z-guggulsterone are also attributed to its ability to activate this BDNF signaling pathway and improve hippocampal neurogenesis. nih.govnih.gov

Cellular Processes and Gene Expression Modulation

Guggulsterone exerts its effects on cells by influencing a variety of cellular processes and modulating the expression of numerous genes. explorationpub.commedchemexpress.comresearchgate.net These actions contribute to its observed anti-proliferative and pro-apoptotic activities in various cancer cell lines.

Regulation of Cell Proliferation and Apoptosis Pathways

Guggulsterone has been extensively studied for its ability to control cell growth and induce programmed cell death, or apoptosis, in tumor cells. explorationpub.commedchemexpress.comresearchgate.netnih.gov It achieves this through a multi-pronged approach that involves the downregulation of proteins that protect against apoptosis, the activation of factors that promote it, and the halting of the cell division cycle. explorationpub.commedchemexpress.comresearchgate.netnih.gov

A key mechanism by which guggulsterone promotes apoptosis is by suppressing the expression of several anti-apoptotic proteins. medchemexpress.comnih.govbioscience.co.uk In various cancer cell models, treatment with guggulsterone has been shown to decrease the levels of Inhibitor of Apoptosis Proteins (IAPs) such as IAP1 and x-linked inhibitor of apoptosis protein (xIAP). medchemexpress.combioscience.co.uklifetechindia.com Additionally, it downregulates the expression of Bcl-2 family members, including Bcl-2 itself, which are critical for preventing the initiation of the apoptotic cascade. medchemexpress.comnih.govbioscience.co.ukresearchgate.net The protein survivin, which is involved in both cell division and inhibition of apoptosis, is also suppressed by guggulsterone. medchemexpress.comnih.govbioscience.co.uk

Table 1: Effects of Guggulsterone on Anti-Apoptotic Proteins

| Protein | Effect of Guggulsterone | Cell Line Examples |

| IAP1 | Downregulation | Various tumor cells medchemexpress.combioscience.co.uk |

| xIAP | Downregulation | U937 leukemia cells, other tumor cells medchemexpress.comnih.govbioscience.co.uk |

| Bcl-2 | Downregulation | U937 leukemia cells, prostate cancer cells, other tumor cells medchemexpress.comnih.govpsu.eduresearchgate.net |

| Survivin | Downregulation | U937 leukemia cells, other tumor cells medchemexpress.comnih.govbioscience.co.uk |

In concert with downregulating anti-apoptotic proteins, guggulsterone actively promotes apoptosis by activating pro-apoptotic factors. explorationpub.commedchemexpress.comnih.gov This includes the activation of the caspase cascade, a family of proteases that execute the process of apoptosis. explorationpub.commedchemexpress.comnih.gov Studies have demonstrated that guggulsterone treatment leads to the activation of initiator caspases like caspase-8 and caspase-9, as well as the executioner caspase, caspase-3. explorationpub.comnih.gov

Furthermore, guggulsterone influences the Bcl-2 family of proteins by upregulating pro-apoptotic members like Bax and Bak. explorationpub.compsu.edu The activation of Bax is a critical step in the mitochondrial pathway of apoptosis. psu.edu Guggulsterone also activates c-Jun N-terminal kinase (JNK), a protein kinase that can trigger apoptosis in response to cellular stress. explorationpub.comnih.govpsu.edu The activation of JNK is often an early event preceding the induction of apoptosis by guggulsterone. nih.govpsu.edu

Table 2: Pro-Apoptotic Factors Activated by Guggulsterone

| Factor | Effect of Guggulsterone | Cell Line Examples |

| Caspase-3 | Activation | U937 leukemia cells, prostate cancer cells explorationpub.comnih.gov |

| Caspase-8 | Activation | U937 leukemia cells, colorectal cancer cells explorationpub.comnih.gov |

| Caspase-9 | Activation | U937 leukemia cells, prostate cancer cells explorationpub.comnih.gov |

| Bax | Upregulation/Activation | Prostate cancer cells, gastric cancer cells explorationpub.compsu.eduresearchgate.net |

| Bak | Upregulation | Prostate cancer cells psu.edu |

| JNK | Activation | U937 leukemia cells, prostate cancer cells, colorectal cancer cells explorationpub.comnih.govpsu.edu |

Guggulsterone also exerts its anti-proliferative effects by interfering with the cell cycle, the process by which cells divide and replicate. explorationpub.commedchemexpress.comnih.gov It can induce cell cycle arrest, preventing cancer cells from progressing through the division cycle. explorationpub.comresearchgate.netnih.gov One of the key targets of guggulsterone is Cyclin D1, a protein essential for the G1 phase of the cell cycle. medchemexpress.comnih.govbioscience.co.uk Guggulsterone has been shown to downregulate the expression of Cyclin D1, leading to an arrest in the S-phase of the cell cycle. nih.gov

The oncoprotein c-Myc, which plays a role in cell growth and proliferation, is also downregulated by guggulsterone. medchemexpress.comnih.govbioscience.co.uk In triple-negative breast cancer cells, Z-guggulsterone has been found to induce cell cycle arrest at the G2/M phase by modulating the p53/CCNB1/PLK1 pathway. nih.govnih.gov It increases the expression of the tumor suppressor protein p53 while downregulating Cyclin B1 (CCNB1) and Polo-like kinase 1 (PLK1), which are crucial for the G2/M transition. nih.govnih.gov

Angiogenesis Inhibition

Guggulsterone has demonstrated notable anti-angiogenic properties, interfering with the formation of new blood vessels, a process critical for tumor growth and metastasis. aacrjournals.orgnih.gov Both Z- and E-guggulsterone have been shown to be effective in inhibiting angiogenesis. aacrjournals.orgnih.gov

A key mechanism underlying guggulsterone's anti-angiogenic effect is the suppression of pro-angiogenic growth factors. Studies have shown that Z-guggulsterone treatment leads to a reduction in the secretion of vascular endothelial growth factor (VEGF). aacrjournals.orgnih.govomicsonline.org This inhibition of VEGF expression has been observed in various cancer cell lines, including colon and prostate cancer. nih.govaacrjournals.org The suppression of VEGF is significant as it is a pivotal signaling protein that stimulates vasculogenesis and angiogenesis. aacrjournals.orgnih.govomicsonline.org

Complementing the suppression of VEGF, guggulsterone also downregulates the expression of its primary receptor, VEGF Receptor 2 (VEGF-R2). aacrjournals.orgnih.govomicsonline.org Research has demonstrated that Z-guggulsterone treatment results in decreased protein levels of VEGF-R2. aacrjournals.orgnih.govomicsonline.org This dual action of reducing both the ligand (VEGF) and its receptor (VEGF-R2) effectively hampers the VEGF signaling pathway, a critical driver of angiogenesis. aacrjournals.orgnih.govaacrjournals.org In vivo studies using a Matrigel plug assay in mice further confirmed that oral administration of Z-guggulsterone leads to a significant decrease in VEGF-R2 protein expression. aacrjournals.orgnih.gov

Inflammatory Response Modulation

Guggulsterone exhibits potent anti-inflammatory effects by modulating various components of the inflammatory cascade. explorationpub.comphysiology.orgarvojournals.org It has been investigated in the context of several inflammatory conditions, including colitis and uveitis. arvojournals.orgarvojournals.org

Guggulsterone has been shown to significantly reduce the production of key pro-inflammatory cytokines and mediators. Treatment with guggulsterone has been found to inhibit the expression and/or production of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), inducible nitric oxide synthase (iNOS), nitric oxide (NO), and cyclooxygenase-2 (COX-2). physiology.orgnih.govresearchgate.net For instance, in a mouse model of endotoxemia, guggulsterone treatment inhibited the expression of inflammatory mediators like IL-1β, IL-6, and TNF-α. nih.gov Similarly, in human gastric epithelial cells, a guggulsterone derivative was shown to downregulate the expression of the chemokine IL-8 in response to TNF-α stimulation. physiology.org The compound also suppresses iNOS and COX-2 expression, which are key enzymes involved in the inflammatory process. arvojournals.orgresearchgate.net

Cellular Migration and Invasion

Guggulsterone has been shown to inhibit the migration and invasion of cancer cells, which are crucial steps in tumor metastasis. acs.org Treatment with Z-guggulsterone has been observed to significantly decrease the migratory and invasive capabilities of various cancer cell lines, including triple-negative breast cancer and prostate cancer cells. aacrjournals.orgacs.org This effect is often concentration-dependent. aacrjournals.org In human glioblastoma cells, guggulsterone treatment led to a significant decrease in both migration and invasion, which was associated with reduced expression of focal adhesion complex proteins. researchgate.net

Reversal of P-Glycoprotein-Mediated Multidrug Resistance

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of drug efflux pumps like P-glycoprotein (P-gp). ingentaconnect.comnih.gov Guggulsterone has demonstrated the ability to reverse P-gp-mediated MDR. ingentaconnect.comnih.gov Studies have shown that guggulsterone can inhibit both the function and expression of P-gp. ingentaconnect.comkarger.com In doxorubicin-resistant human myelogenous leukemia cells (K562/DOX), guggulsterone significantly increased the intracellular accumulation of doxorubicin (B1662922) by inhibiting P-gp's drug-transport function and downregulating its expression. ingentaconnect.comnih.gov This suggests that guggulsterone could potentially be used as an adjuvant to enhance the efficacy of conventional chemotherapeutic agents in resistant tumors. karger.com

Interactive Data Tables

Table 1: Effects of this compound on Angiogenesis Markers

| Cell Line/Model | Compound | Marker | Effect | Reference |

| Human Umbilical Vein Endothelial Cells (HUVEC) | Z-Guggulsterone | VEGF Secretion | Suppression | aacrjournals.org |

| DU145 Human Prostate Cancer Cells | Z-Guggulsterone | VEGF Secretion | Suppression | aacrjournals.org |

| Colon Cancer Cells | Guggulsterone | VEGF Expression | Blocked | nih.gov |

| HUVEC | Z-Guggulsterone | VEGF-R2 Protein Level | Downregulation | aacrjournals.org |

| DU145-Matrigel Plug (in vivo) | Z-Guggulsterone | VEGF-R2 Protein Expression | Decrease | aacrjournals.org |

Table 2: Modulation of Inflammatory Markers by Guggulsterone

| Cell Line/Model | Compound | Marker | Effect | Reference |

| Murine Peritoneal Macrophages | Guggulsterone | TNF-α, IL-6, IL-1β | Inhibition | nih.gov |

| Mouse Inner Medullary Collecting Duct-3 Cells | Guggulsterone | iNOS, COX-2, IL-6, TNF-α | Inhibition | researchgate.net |

| RAW264.7 Macrophages | Guggulsterone | TNF-α, IL-6, COX-2 | Inhibition | physiology.org |

| Human Gastric Epithelial Cells | Guggulsterone Derivative | IL-8 | Downregulation | physiology.org |

| Endotoxin-Induced Uveitis (Rat Model) | Guggulsterone | iNOS, COX-2, TNF-α | Suppression | arvojournals.org |

Table 3: Impact of Guggulsterone on Cellular Migration and Invasion

| Cell Line | Compound | Effect | Reference |

| DU145 Human Prostate Cancer Cells | Z-Guggulsterone | Inhibition of Migration | aacrjournals.org |

| Triple-Negative Breast Cancer Cells (MDA-MB-468, BT-549) | Z-Guggulsterone | Inhibition of Migration and Invasion | acs.org |

| Human Glioblastoma Cells | Guggulsterone | Inhibition of Migration and Invasion | researchgate.net |

Table 4: Reversal of P-Glycoprotein-Mediated Multidrug Resistance by Guggulsterone

| Cell Line | Compound | Mechanism | Effect | Reference |

| Doxorubicin-Resistant Human Myelogenous Leukemia (K562/DOX) | Guggulsterone | Inhibition of P-gp function and expression | Increased doxorubicin sensitivity and accumulation | ingentaconnect.comnih.gov |

| Doxorubicin-Resistant Breast Cancer (MCF-7/DOX) | Guggulsterone | Inhibition of P-gp function | Increased doxorubicin sensitivity and accumulation | karger.com |

Effects on Specific Enzymes (e.g., Acetylcholinesterase)

In vitro and preclinical studies have explored the interaction of Z-Guggulsterone with acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine. In a study involving mice with scopolamine-induced memory impairment, pretreatment with Z-Guggulsterone was found to reverse the increase in AChE activity caused by scopolamine. biocrick.com This suggests a potential inhibitory effect of Z-Guggulsterone on acetylcholinesterase, contributing to its observed memory-enhancing effects in this preclinical model. biocrick.com

Impact on Adipogenesis and Lipid Metabolism Regulation

Guggulsterone (GS) isomers have demonstrated significant effects on adipogenesis, the process of preadipocyte differentiation into mature adipocytes, and the regulation of lipid metabolism in various in vitro models, primarily using 3T3-L1 cells.

Both Z- and E-guggulsterone have been shown to inhibit the differentiation of preadipocytes and reduce lipid accumulation. nih.gov This anti-adipogenic effect is partly achieved through the downregulation of key adipocyte-specific transcription factors, including peroxisome proliferator-activated receptor gamma2 (PPARγ2), CCAAT/enhancer binding protein alpha (C/EBPα), and C/EBPβ. nih.govresearchgate.netmdpi.com The cis-isomer (Z-Guggulsterone) in particular has been noted to downregulate these factors when applied during the maturation period of preadipocytes. nih.govmdpi.com

Furthermore, guggulsterone has been identified as an antagonist of the farnesoid X receptor (FXR), a nuclear receptor involved in cholesterol metabolism. researchgate.netfrontiersin.org Antagonism of FXR by guggulsterone has been shown to prevent preadipocyte differentiation. mdpi.com

In mature adipocytes, the isomers exhibit differential effects. The cis-GS isomer (Z-Guggulsterone) was found to be more potent than the trans-GS isomer (E-Guggulsterone) in inducing apoptosis (programmed cell death) and promoting basal lipolysis, the breakdown of stored triglycerides. nih.gov Both isomers, however, were reported to increase caspase-3 activity and the release of cytochrome c from mitochondria, which are key events in the apoptotic pathway. nih.gov

Recent studies have also suggested that guggulsterone may exert anti-obesity effects by inducing the "beiging" of adipocytes, a process involving increased mitochondrial biogenesis and the upregulation of uncoupling protein 1 (UCP1), which enhances cellular oxygen consumption. researchgate.net

The table below summarizes the observed effects of this compound on key regulators and processes in adipogenesis and lipid metabolism based on in vitro studies.

| Target/Process | Effect of Guggulsterone | Key Findings | References |

| Adipocyte Differentiation | Inhibition | Both isomers were effective in reducing lipid content in maturing preadipocytes. | nih.gov |

| PPARγ2 | Downregulation | Treatment with cis-GS during maturation downregulated this key adipogenic transcription factor. | nih.govresearchgate.netmdpi.com |

| C/EBPα | Downregulation | cis-GS treatment led to decreased levels of this transcription factor. | nih.govresearchgate.netmdpi.com |

| C/EBPβ | Downregulation | Expression was reduced by cis-GS during adipocyte maturation. | nih.govresearchgate.netmdpi.com |

| Apoptosis in Mature Adipocytes | Induction | cis-GS was more potent than trans-GS in inducing apoptosis. | nih.gov |

| Lipolysis in Mature Adipocytes | Promotion | cis-GS increased basal lipolysis, while trans-GS had no effect. | nih.gov |

| Farnesoid X Receptor (FXR) | Antagonism | Guggulsterone acts as an antagonist to this receptor, which is involved in cholesterol metabolism. | researchgate.netfrontiersin.org |

| Adiponectin Expression | Reduced mRNA levels | Treatment with GE/GZ during differentiation of 3T3-L1 cells led to reduced mRNA levels of adiponectin. | researchgate.net |

Modulation of Endoplasmic Reticulum Stress Response

In vitro research indicates that guggulsterone can modulate the endoplasmic reticulum (ER) stress response, a cellular pathway activated by an accumulation of unfolded or misfolded proteins in the ER. In the context of cancer cells, guggulsterone has been reported to induce ER stress-dependent apoptosis. explorationpub.com

Structure Activity Relationship Sar Studies

Comparative Biological Activities of Z- and E-Isomers

Z- and E-guggulsterone are stereoisomers, differing in the spatial arrangement of substituents around the C17(20) double bond. explorationpub.com This seemingly minor structural difference leads to notable variations in their biological profiles.

While both isomers exhibit a range of activities, including anti-inflammatory, anticancer, and lipid-lowering effects, studies often report quantitative differences in their potency. nih.govchemijournal.com For instance, some research suggests that Z-guggulsterone is a more potent antagonist of the farnesoid X receptor (FXR), a key regulator of cholesterol and bile acid metabolism, compared to the E-isomer. chemijournal.comphytojournal.com This antagonistic activity is believed to be a primary mechanism for guggulsterone's hypolipidemic effects. phytojournal.comresearchgate.net

In the context of cancer, both isomers have demonstrated pro-apoptotic and anti-proliferative effects across various cancer cell lines. However, the Z-isomer has been highlighted in several studies for its superior efficacy. For example, Z-guggulsterone was found to be more effective in inhibiting angiogenesis, the formation of new blood vessels that tumors need to grow. nih.govaacrjournals.org It has also shown potent activity against human prostate cancer cells. nih.gov Conversely, some studies have found the E- and Z-isomers to be more or less equally effective in certain contexts, such as in suppressing the tube formation of human umbilical vein endothelial cells (HUVEC). aacrjournals.org

The table below summarizes the comparative activities of the two isomers based on various studies.

| Biological Activity | Z-Isomer Potency | E-Isomer Potency | Key Findings |

| FXR Antagonism | More potent | Less potent | Z-isomer shows stronger antagonism, contributing to lipid-lowering effects. chemijournal.comphytojournal.com |

| Anticancer | Generally more potent | Potent, but often less so than Z-isomer | Z-isomer exhibits stronger anti-angiogenic and pro-apoptotic effects in several cancer models. nih.gov |

| Anti-inflammatory | Potent | Potent | Both isomers show anti-inflammatory properties, in part by inhibiting NF-κB. phytojournal.comresearchgate.net |

| Cardioprotective | Significant activity | Significant activity | Both isomers demonstrated comparable cardioprotective and antioxidant activities in a study on myocardial ischemia. nih.gov |

Influence of Stereochemistry on Molecular Interactions

The stereochemistry of the Z- and E-isomers directly influences how they bind to and interact with their molecular targets, such as nuclear receptors and enzymes. The distinct three-dimensional shape of each isomer determines its fit within the binding pocket of a receptor. scbt.com

Furthermore, the stereochemistry can influence the molecule's metabolic stability and pharmacokinetic profile. scbt.com The way enzymes in the body process the isomers can differ, potentially leading to variations in their bioavailability and duration of action.

SAR of Guggulsterone (B1672438) Derivatives and Analogues

To improve upon the natural bioactivities of guggulsterone and to develop compounds with enhanced potency and selectivity, numerous derivatives and analogues have been synthesized and evaluated. nih.govnih.gov These studies provide valuable insights into the key structural features required for biological activity.

Identification of Pharmacophore Features

SAR studies have helped to identify the essential pharmacophore features of the guggulsterone scaffold. A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target.

For guggulsterone, key pharmacophoric elements include:

The α,β-unsaturated ketone in the A-ring: This functional group is crucial for many of the observed biological activities.

The ketone group at C-16 in the D-ring: Modifications at this position can significantly impact activity.

The double bond at C17(20): The stereochemistry (Z or E) at this position is a critical determinant of potency, as discussed above.

The tetracyclic steroid nucleus: This provides the rigid framework necessary for proper orientation of the functional groups. nih.gov

Role of Specific Structural Modifications in Modulating Biological Activity

Researchers have systematically modified various parts of the guggulsterone molecule to probe their importance. nih.gov

Modifications at the C-3 and C-16 positions: Altering the ketone groups at these positions has been a common strategy. For instance, creating derivatives with different substituents at these sites has led to compounds with altered cytotoxicity against cancer cells. nih.gov

Hybrid molecules: Combining the guggulsterone scaffold with other pharmacophores, such as triazoles, has been explored to create hybrid compounds with novel or improved properties. In one study, triazole-guggulsterone hybrids were synthesized from the less active E-isomer to enhance its efficacy. nih.gov

Synthesis of derivatives for specific targets: Derivatives have been specifically designed to enhance activity against particular diseases. For example, nine guggulsterone derivatives (GSDs) were synthesized and tested for their cytotoxicity against human pancreatic cancer cells, with two compounds, GSD-1 and GSD-7, showing particularly potent effects. nih.govresearchgate.net These lead compounds demonstrated the potential for developing anti-austerity drugs for cancer treatment. researchgate.net

The table below presents examples of guggulsterone derivatives and the impact of their structural modifications.

| Derivative/Analogue | Structural Modification | Impact on Biological Activity |

| GSD-1 | Modified guggulsterone scaffold | Potent cytotoxicity against PANC-1 pancreatic cancer cells. nih.govresearchgate.net |

| GSD-7 | Modified guggulsterone scaffold | Potent cytotoxicity against PANC-1 pancreatic cancer cells. nih.govresearchgate.net |

| Triazole-guggulsterone hybrids | Addition of a triazole moiety to the E-isomer | Aimed to improve the efficacy of the less potent E-isomer. nih.gov |

Analytical and Characterization Methodologies in Research

Chromatographic Techniques for Z/E-Guggulsterone Quantification

Chromatography is the cornerstone for the separation and quantification of Z- and E-guggulsterone. Due to the isomeric nature of these compounds, achieving effective separation is a primary objective of these analytical methods.

High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode, is a widely used technique for the simultaneous estimation of Z- and E-guggulsterone. chemijournal.combepls.com These methods are noted for being simple, sensitive, efficient, and accurate. impactfactor.org A typical HPLC system for guggulsterone (B1672438) analysis is equipped with a C18 column and a UV or photodiode array (PDA) detector. chemijournal.comasianpubs.org

The separation is commonly achieved using a mobile phase consisting of a mixture of an aqueous solvent (often containing an acid like phosphoric acid, acetic acid, or formic acid) and an organic solvent such as acetonitrile (B52724) or methanol. asianpubs.orgthieme-connect.comwisdomlib.org The detection wavelength is typically set in the range of 240 to 250 nm. impactfactor.orgasianpubs.orgwisdomlib.org Under optimized conditions, baseline separation of the Z and E isomers can be achieved, with retention times varying depending on the specific method parameters. For example, one method reported retention times of approximately 18.0 and 24.0 minutes for E- and Z-guggulsterone, respectively. chemijournal.com Another study noted elution times of 4.8 and 5.3 minutes for Z- and E-guggulsterone. impactfactor.org The identity of the peaks is typically confirmed by comparing their retention times with those of certified reference standards and sometimes by spiking the sample with the standard. asianpubs.org

| Column | Mobile Phase | Flow Rate | Detection Wavelength | Retention Time (E-isomer) | Retention Time (Z-isomer) | Reference |

|---|---|---|---|---|---|---|

| Symmetry C18 | Solvent A: Orthophosphoric acid Solvent B: Methanol (Gradient) | 1.0 mL/min | 250 nm | 5.3 min | 4.8 min | impactfactor.org |

| Reversed-phase C18 | Water and Acetonitrile with 0.1% acetic acid (Gradient) | Not specified | 243 nm | Not specified | Not specified | thieme-connect.com |

| Alltima C18, 5µ | 0.1% (v/v) phosphoric acid in water and acetonitrile (45:55) | 1 mL/min | 241 nm | ~18.0 min | ~24.0 min | asianpubs.org |

| Inertsil – ODS-4, 5µ | Not specified | 1 mL/min | 244 nm | ~17 min | ~21 min | bepls.com |

| Nucleosil C18, 5 µm | Eluent A: 0.05% trifluoroacetic acid in water Eluent B: 0.03% trifluoroacetic acid in acetonitrile (Gradient) | 0.6 ml/min | 250 nm | 15.009 min | 17.809 min | nih.gov |

High-Performance Thin-Layer Chromatography (HPTLC) offers a sensitive, selective, precise, and robust alternative for the quantification of guggulsterone isomers. This technique is particularly useful for the analysis of herbal extracts and pharmaceutical dosage forms. The stationary phase typically consists of TLC aluminum plates precoated with silica (B1680970) gel 60F-254.

A key aspect of HPTLC is the development of a suitable mobile phase that can effectively resolve the E- and Z-isomers. One successful solvent system consists of toluene (B28343) and acetone (B3395972) in a 9:1 (v/v) ratio. Another system uses a mixture of n-hexane, chloroform (B151607), ethyl acetate (B1210297), and methanol. impactfactor.org After development, densitometric analysis is carried out in absorbance mode, commonly at a wavelength of 250 nm or 254 nm. impactfactor.org The isomers are identified by their retention factor (Rf) values, which are compared to standards. For instance, one method reported Rf values of 0.38 and 0.46 for E- and Z-guggulsterone, respectively. chemijournal.com In another study, the Rf values were found to be 0.43 for E-guggulsterone and 0.48 for Z-guggulsterone. nih.gov

| Stationary Phase | Mobile Phase | Detection Wavelength | Rf Value (E-isomer) | Rf Value (Z-isomer) | Reference |

|---|---|---|---|---|---|

| Silica gel 60 F254 | n-hexane:chloroform:ethyl acetate:methanol (10:3:3:1 v/v/v) | 254 nm | 0.39 | 0.28 | impactfactor.org |

| Silica gel coated aluminum plate | toluene:ethyl acetate:formic acid:methanol (6:2:1:0.5) | 254 nm | Not specified | Not specified | researchgate.net |

| TLC aluminum plates with silica gel 60F-254 | toluene-acetone (9:1, v/v) | 250 nm | 0.38 ± 0.02 | 0.46 ± 0.02 | |

| Not specified | Not specified | Not specified | 0.43 | 0.48 | nih.gov |

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) provides a rapid and simple method for the simultaneous determination of E- and Z-guggulsterone. ajrconline.org This technique combines the high separation efficiency of UPLC with the high selectivity and sensitivity of tandem mass spectrometry. A UPLC-MS/MS method was validated over a concentration range of 6.25 to 100 ng/mL for both isomers. ajrconline.org The analysis is often performed on a C18 reversed-phase column with a mobile phase gradient, such as acetonitrile and ammonium (B1175870) acetate in water. ajrconline.org Detection can be achieved using both a UV detector and a triple quadrupole mass spectrometer operating in positive ionization mode. ajrconline.org This powerful technique is highly suitable for the analysis of guggulsterones in complex matrices like oleo-gum resins. ajrconline.orgresearchgate.net

Spectroscopic and Spectrometric Characterization (e.g., NMR, LC-MS, GC-MS)

Beyond chromatography for quantification, various spectroscopic and spectrometric techniques are employed for the definitive identification and structural characterization of this compound. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) is frequently used to confirm the identity of peaks separated by HPLC or UPLC. arkat-usa.org For guggulsterone, analysis in positive ionization mode typically shows a protonated molecular ion [M+H]+ at an m/z of 313, confirming the molecular weight of the compound. chemijournal.comarkat-usa.org

Gas Chromatography-Mass Spectrometry (GC-MS) has also been applied to the qualitative analysis of guggul and its purified extracts. researchgate.netnih.gov In one analysis, Z- and E-guggulsterone were eluted at 37.65 and 40.45 minutes, respectively. GC-MS is valuable for creating fingerprint profiles and identifying various mid-polar or nonpolar compounds within the resin. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the complete structural elucidation of isolated compounds. arkat-usa.orgresearchgate.net Both 1H and 13C NMR data are used to confirm the precise structure of the guggulsterone isomers. arkat-usa.org The chemical shifts observed in the NMR spectra provide detailed information about the molecular framework.

| Technique | Chemical Shifts (δ ppm) |

|---|---|

| 1H-NMR (501 MHz) | 5.72 (m, 2H), 2.42 (m, 2H), 2.32 (m, 1H), 2.23 (m, 1H), 2.06 (m, 4H), 1.86 (m, 2H), 1.72 (m, 3H), 1.57 (m, 3H), 1.39 (m, 2H), 1.23 (s, 3H), 1.10 (m, 2H), 0.97 (s, 3H) |

| 13C-NMR (126 MHz) | 207.82, 199.27, 170.32, 147.89, 130.57, 124.21, 53.68, 49.07, 43.07, 39.33, 38.76, 35.57, 35.51, 34.68, 33.95, 32.65, 31.85, 20.72, 19.59, 17.40, 14.11 |

Method Validation Parameters for Analytical Assays

To ensure that an analytical method is reliable, accurate, and reproducible for its intended purpose, it must be thoroughly validated. bepls.com Validation is typically performed according to the guidelines established by the International Council for Harmonisation (ICH). impactfactor.orgnih.gov The key parameters assessed during validation include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). bepls.comthieme-connect.com

Specificity demonstrates that the analytical method can unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. thieme-connect.com In the context of guggulsterone analysis, specificity is often confirmed by comparing the retention times and UV spectra of the analyte peaks in a sample with those of a pure standard, ensuring no interference from other compounds in the extract. thieme-connect.comnih.gov